molecular formula C9H7BrO B015041 4-Bromocinnamaldehyde CAS No. 3893-18-3

4-Bromocinnamaldehyde

Cat. No. B015041
CAS RN: 3893-18-3
M. Wt: 211.05 g/mol
InChI Key: XYRAWLRFGKLUMW-OWOJBTEDSA-N
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Description

4-Bromocinnamaldehyde is a compound of interest in various fields of chemistry, particularly in the synthesis of pharmaceuticals and as a building block in organic synthesis. It is notable for its distinct bromine substitution, which imparts unique reactivity and properties.

Synthesis Analysis

The synthesis of 4-Bromocinnamaldehyde and its derivatives can be achieved through several methods, including the catalytic olefination of hydrazones of aromatic aldehydes with 2-tribromomethyl-1,3-dioxolane, resulting in ethylene acetals of the target products with moderate to good yields (Shastin et al., 2005). Another method involves a ruthenium-catalyzed aldehyde functionality reshuffle, presenting a new concept for the selective synthesis of E-2-arylcinnamaldehydes from E-β-bromostyrenes and aryl aldehydes (Wang et al., 2012).

Molecular Structure Analysis

Studies on the molecular structure of related compounds, such as (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, have revealed crystal structures stabilized by various intermolecular interactions, providing insight into the structural characteristics of bromocinnamaldehyde derivatives (Arunagiri et al., 2018).

Chemical Reactions and Properties

4-Bromocinnamaldehyde undergoes various chemical reactions, including enantioselective synthesis processes, which demonstrate its versatility in organic synthesis. For instance, it has been used in the enantioselective construction of chiral 6-(indole-2-yl)-3,4-dihydropyran-2-one skeletons through a formal [3 + 3] cycloaddition reaction, showcasing its utility in generating complex molecular architectures (He et al., 2023).

Scientific Research Applications

  • Synthesis of Appetite Suppressants : It is used for synthesizing the active enantiomer of the appetite suppressant 2-benzylmorpholine (D’Arrigo, Lattanzio, Fantoni, & Servi, 1998).

  • Pyrrole Chemistry : In pyrrole chemistry, it aids in preparing 4-bromo, 5-bromo, and 4,5-dibromo derivatives, which are easily removable by catalytic hydrogenation (Anderson & Lee, 1965).

  • Organic Photovoltaic Devices : It functions as a processing additive to control phase separation and purity in these devices (Liu et al., 2012).

  • Electrochemical Behavior Studies : It influences the electrochemical behavior of bismuth in chloride media, altering anodic polarization curve parameters (Berezhnaya & Mishurov, 2016).

  • Inhibition of JAK2 Enzyme : Derivatives like 4-Hydroxy-3-methoxycinnamaldehyde could be potential JAK2 inhibitors, important for therapeutic applications (Thirunavukkarasu et al., 2018).

  • Synthesis Methodology : A novel method for synthesizing α-bromocinnamaldehydes from aromatic aldehydes has been developed for moderate to good yields (Shastin et al., 2005).

  • Preparation of Brominated Pyrimidinones : Bromination yields 5-bromo- and 5,5-dibromopyrimidinones (Zigeuner et al., 1975).

  • Detection of Catechins and Proanthocyanidins : As a selective reagent for detecting these compounds in plant and beverage extracts (Treutter, 1989).

  • Inhibition of Respiratory Syncytial Virus : 4-Methoxycinnamaldehyde inhibits the cytopathic effect of RSV in human larynx carcinoma cell lines (Wang et al., 2009).

  • Anti-Fungal Agent : Studies show it is excreted in feces and urine within 48 hours after oral administration (Akimoto, Nito, & Urakubo, 1988).

  • Molecular Analysis : It's a component in Schiff base compounds with specific structural and interaction characteristics (Arunagiri et al., 2018).

  • Mutagenic Properties : Alpha-bromocinnamaldehyde is identified as a potent mutagen (Kojima et al., 1989).

Mechanism of Action

A study showed that 200 μg/ml of alpha-bromocinnamaldehyde was capable of killing all E. coli cells during the exponential phase . The bactericidal mechanism of the Br-CA compound is novel and has the potential to mitigate the antibiotics resistance crisis .

Safety and Hazards

4-Bromocinnamaldehyde is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

4-Bromocinnamaldehyde has potential applications in proteomics research . It also shows promise in the field of biochemistry, particularly in the study of phenylpropanoids and aromatic polyketides .

properties

IUPAC Name

(E)-3-(4-bromophenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRAWLRFGKLUMW-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromocinnamaldehyde

CAS RN

49678-04-8
Record name Trans-4-bromocinnamaldehyde
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-bromocinnamaldehyde exhibit its antimicrobial and antibiofilm effects against Vibrio parahaemolyticus?

A: 4-bromocinnamaldehyde disrupts various mechanisms crucial for Vibrio parahaemolyticus virulence and biofilm formation. [] It inhibits the bacteria's ability to adhere to surfaces by:

  • Reducing cell surface hydrophobicity: This makes it difficult for the bacteria to attach to surfaces. []
  • Impairing fimbriae production: Fimbriae are hair-like structures that bacteria use for attachment. []
  • Disrupting flagella-mediated motility: Both swimming and swarming phenotypes are hindered, limiting the bacteria's ability to move and form biofilms. []
  • Decreasing protease secretion: Proteases are enzymes involved in bacterial pathogenicity. []
  • Reducing indole production: Indole acts as a signaling molecule in quorum sensing, which is important for biofilm formation. []
  • Quorum sensing and biofilm formation (e.g., aphA, cpsA, luxS, opaR). []
  • Virulence (e.g., fliA, tdh, vopS). []
  • Membrane integrity (e.g., fadL, nusA). []

Q2: Does 4-bromocinnamaldehyde exhibit a broad-spectrum antimicrobial effect?

A: While the research primarily focuses on Vibrio parahaemolyticus, 4-bromocinnamaldehyde also demonstrates antimicrobial and antibiofilm activity against Vibrio harveyi. [] This suggests a potential for broad-spectrum activity against other Vibrio species, warranting further investigation.

  1. "Inhibitory Effects of Cinnamaldehyde Derivatives on Biofilm Formation and Virulence Factors in Vibrio Species" -

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